Cyclopropanol

Description

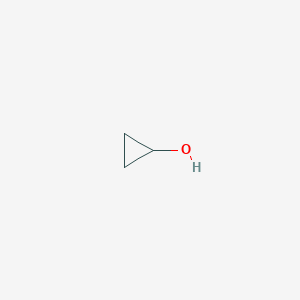

Structure

3D Structure

Properties

IUPAC Name |

cyclopropanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c4-3-1-2-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXHCYXIAVIFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167949 | |

| Record name | Cyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16545-68-9 | |

| Record name | Cyclopropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16545-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK7N9F9R3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopropanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanol, a strained three-membered cyclic alcohol, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural features and inherent ring strain impart high reactivity, making it a valuable building block for the introduction of the cyclopropyl moiety and as a homoenolate equivalent. This technical guide provides an in-depth overview of the chemical formula, structure, physicochemical properties, and spectral data of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of its key applications in drug discovery and development.

Chemical Formula and Structure

This compound is an organic compound with the chemical formula C₃H₆O . Its structure consists of a three-membered carbon ring, characteristic of cyclopropane, with a hydroxyl (-OH) group attached to one of the carbon atoms. The strained nature of the cyclopropane ring, with C-C-C bond angles of approximately 60°, results in significant ring strain, rendering the molecule highly reactive and prone to ring-opening reactions.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆O | |

| Molecular Weight | 58.08 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 101-102 °C | |

| Density | 0.917 g/mL | |

| CAS Number | 16545-68-9 |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR | The proton NMR spectrum of this compound is complex due to the diastereotopic nature of the methylene protons. Approximate chemical shifts are: δ 0.3-0.8 (m, 4H, CH₂), 3.2-3.4 (m, 1H, CHOH), ~4.0 (br s, 1H, OH). | |

| ¹³C NMR | Approximate chemical shifts are: δ ~5 (CH₂), ~50 (CHOH). | |

| Infrared (IR) | The spectrum exhibits a strong, broad absorption for the O-H stretch around 3300-3500 cm⁻¹, C-H stretching of the cyclopropyl ring protons just above 3000 cm⁻¹, and characteristic ring deformation (breathing) vibrations. |

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound. The Kulinkovich reaction and the hydrolysis of cyclopropyl acetate are two common and effective approaches.

Synthesis of this compound via Kulinkovich Reaction

The Kulinkovich reaction provides a versatile method for the preparation of cyclopropanols from esters. The general scheme involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Reagent Charging: The flask is charged with a solution of the starting ester (e.g., ethyl acetate) in an anhydrous etheral solvent (e.g., diethyl ether or THF) under a nitrogen atmosphere.

-

Catalyst Addition: A catalytic amount of titanium(IV) isopropoxide is added to the stirred solution.

-

Grignard Reagent Addition: A solution of a Grignard reagent (e.g., ethylmagnesium bromide) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The reaction is stirred at room temperature for a specified period (e.g., 1-3 hours) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting ester.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or column chromatography.

Below is a workflow diagram for the Kulinkovich synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound via the Kulinkovich reaction.

Applications in Drug Development

The cyclopropyl group is a prevalent motif in many biologically active compounds and approved drugs. The incorporation of this small, rigid ring can significantly impact a molecule's conformational properties, metabolic stability, and binding affinity to biological targets. This compound serves as a key intermediate for introducing this valuable functionality.

Signaling Pathway Implication:

While this compound itself is not a signaling molecule, its derivatives are often designed to interact with specific biological pathways. For instance, cyclopropyl-containing molecules have been investigated as inhibitors of enzymes such as proteases and kinases, thereby modulating signaling cascades implicated in various diseases. The diagram below illustrates a generic signaling pathway where a cyclopropyl-containing inhibitor, synthesized from a this compound precursor, could act.

Caption: Role of this compound-derived inhibitors in a generic kinase signaling pathway.

Conclusion

This compound is a highly versatile and reactive molecule with significant applications in organic synthesis and drug discovery. Its strained three-membered ring provides a unique platform for the construction of complex molecular architectures. The synthetic methodologies outlined in this guide, coupled with the provided physicochemical and spectroscopic data, offer a valuable resource for researchers and scientists working with this important chemical entity. The continued exploration of this compound chemistry is expected to lead to the development of novel therapeutics and advanced materials.

An In-depth Technical Guide to the Instability and Ring Strain of Cyclopropanol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclopropanol is a strained, three-membered cyclic alcohol that exhibits significant chemical instability. This instability is a direct consequence of the substantial ring strain inherent in the cyclopropane ring, which is a combination of severe angle strain and torsional strain. The high potential energy stored in the ring serves as a potent thermodynamic driving force for ring-opening reactions, making this compound and its derivatives versatile synthetic intermediates. This guide provides a comprehensive technical overview of the principles governing the instability of this compound, quantitative data on its properties and energetics, detailed experimental protocols for its synthesis, and a discussion of its characteristic reactivity, which is dominated by ring-cleavage transformations.

The Foundation: Ring Strain in the Cyclopropyl System

The chemistry of this compound is fundamentally dictated by the immense strain within its three-membered ring. This strain energy, estimated to be around 27.5-29 kcal/mol for the parent cyclopropane, is significantly higher than that of larger cycloalkanes and weakens the carbon-carbon bonds.[1][2][3] Ring strain is primarily composed of two factors:

-

Angle Strain: The C-C-C bond angles in a cyclopropane ring are constrained to 60°. This is a major deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms, leading to intense angle strain.[1][3][4] To accommodate this geometry, the C-C bonds are described as "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.[3][4] This unique bonding imparts significant p-character, making the cyclopropyl group electronically similar to a carbon-carbon double bond.[3]

-

Torsional Strain: The hydrogen atoms on adjacent carbon atoms in cyclopropane are in an eclipsed conformation, which introduces repulsive steric interactions and contributes to the overall instability of the ring system.[1][3]

The presence of the hydroxyl group in this compound maintains the sp³ hybridization at one carbon, which is energetically more favorable than the sp² hybridization found in the corresponding ketone, cyclopropanone. The introduction of an sp² center would increase angle strain, as the ideal angle for sp² carbons is 120°, a much larger deviation from the ring's 60° angle.[5][6]

Diagram: The Nature of Ring Strain in Cyclopropane

Caption: Angle strain in the cyclopropane ring.

Quantitative Data

The physical and thermodynamic properties of this compound and its parent cycloalkane reflect the molecule's inherent strain.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16545-68-9 | [7][8] |

| Molecular Formula | C₃H₆O | [7][8] |

| Molar Mass | 58.08 g/mol | [7][8] |

| Density | 0.917 g/mL | [7] |

| Boiling Point | 101-102 °C | [7] |

Table 2: Comparative Ring Strain Energies of Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) | Key Strain Contributor(s) | Reference |

| Cyclopropane | ~28 | Angle, Torsional | [2] |

| Cyclobutane | ~26 | Angle | [1] |

| Cyclopentane | ~7 | Torsional | [1] |

| Cyclohexane | ~1 | Negligible (in chair form) | [1] |

Table 3: Selected Thermodynamic Data for Cyclopropane

| Property | Value (gas phase) | Reference |

| Enthalpy of Formation (ΔfH°gas) | 53.3 ± 0.6 kJ/mol | [9] |

| Standard Enthalpy of Combustion (ΔcH°gas) | -2091.3 ± 0.5 kJ/mol | [9] |

| Ionization Energy | 9.86 ± 0.02 eV | [9] |

Instability and Characteristic Reactivity

The high ring strain makes this compound highly susceptible to reactions that relieve this strain, primarily through the cleavage of a carbon-carbon bond.[7]

Isomerization to Propanal

A hallmark of this compound's instability is its spontaneous rearrangement to its more stable acyclic isomer, propanal.[7] This process is often facile and represents the thermodynamic driving force to release the stored ring strain.

Diagram: Isomerization of this compound

Caption: Isomerization of this compound to propanal.

Catalytic Ring-Opening Reactions

This compound serves as a versatile synthon for the homoenolate of propanal, enabling a variety of synthetically useful transformations.[7] These reactions typically involve a catalyst, such as a transition metal or an iodine promoter, to facilitate the ring opening.[10][11] The general mechanism involves the formation of a key intermediate, such as a metal homoenolate, which can then be trapped by various electrophiles.[10][12][13] This strategy has been employed to synthesize diverse molecular scaffolds, including δ-ketoesters, γ-butyrolactones, and substituted pyrroles.[10][11]

Diagram: General Workflow for Catalytic Ring Opening

Caption: Metal-catalyzed ring-opening pathway.

Experimental Protocols

The synthesis of this compound is challenging due to its instability. The following protocols outline common methods for its preparation or the synthesis of its stable precursors.

Protocol: Synthesis of this compound from Cyclopropylboronic Acid

This method provides a relatively safe and direct route to this compound.

Reaction: Cyclopropylboronic acid + H₂O₂ + NaOH → this compound

Procedure: [14]

-

To a 1 L reaction flask, add cyclopropylboronic acid (10 g, 0.116 mol) and a solution of sodium hydroxide (8.37 g, 0.209 mol) in 100 mL of water.

-

Cool the flask in an ice bath to maintain a temperature at or below 5 °C.

-

Slowly add 34% hydrogen peroxide (80 mL) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 5 °C for 1 hour.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous sodium thiosulfate solution until a potassium iodide-starch test paper no longer indicates the presence of peroxide.

-

Extract the aqueous solution with diethyl ether (3 x volumes).

-

Combine the organic phases, wash with saturated brine, and dry over an anhydrous dessicant (e.g., Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure at 0 °C to yield this compound as a colorless oil (yield ~60%). The product is typically used immediately without further purification.

Protocol: Synthesis of Cyclopropanone Ethyl Hemiacetal (A Stable Precursor)

This procedure, adapted from Organic Syntheses, describes the preparation of a more stable derivative that can serve as a precursor to this compound.[15]

Reaction Scheme:

-

Ethyl 3-chloropropanoate + Na + TMSCl → 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

-

1-Ethoxy-1-(trimethylsilyloxy)cyclopropane + MeOH → Cyclopropanone ethyl hemiacetal

Procedure (Part A: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane): [15]

-

Set up a 1-L three-necked, round-bottomed flask with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

Charge the flask with 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium metal, cut into small pieces.

-

Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion. Allow the mixture to cool to room temperature.

-

Add a solution of 131 g (1.21 mol) of chlorotrimethylsilane and 82.0 g (0.60 mol) of ethyl 3-chloropropanoate in 100 mL of anhydrous toluene dropwise over 2-3 hours, maintaining the temperature between 20-30 °C with a water bath.

-

Stir the mixture at room temperature for an additional 18-24 hours.

-

Filter the mixture through a fritted-glass funnel to remove sodium chloride.

-

Distill the filtrate under reduced pressure. Collect the product, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, at 43–45°C (12 mm).

Procedure (Part B: Cyclopropanone ethyl hemiacetal): [15]

-

In a 500-mL Erlenmeyer flask, dissolve 87.1 g (0.50 mol) of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane in 250 mL of reagent-grade methanol.

-

Add 2.5 mL of 1 M hydrochloric acid and stir the solution for 15 minutes at room temperature.

-

Neutralize the acid by adding 2.5 g of solid sodium bicarbonate and stir for an additional 10 minutes.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Distill the residue under reduced pressure to obtain cyclopropanone ethyl hemiacetal as a colorless liquid (bp 51°C at 12 mm).

Applications in Drug Development and Research

Despite its instability, the cyclopropyl motif is of significant interest to medicinal chemists.

-

Bioisostere: The cyclopropyl group can act as a rigid bioisostere for a double bond or a gem-dimethyl group, helping to lock a molecule into a specific, biologically active conformation.[3]

-

Metabolic Stability: Its electronic properties can be used to block sites on a drug candidate that are susceptible to oxidative metabolism, thereby improving its pharmacokinetic profile.[3]

-

Synthetic Utility: The ring-opening reactions of this compound derivatives provide access to complex molecular architectures that are valuable in the synthesis of natural products and novel pharmaceutical agents.[11][16]

Conclusion

The instability of this compound is a direct and quantifiable consequence of the severe ring strain inherent in its three-membered carbocyclic frame. This high-energy state dictates its chemical behavior, leading to a predisposition for ring-opening reactions that relieve this strain. While this instability presents handling and synthesis challenges, it is also the source of this compound's synthetic power. For researchers and drug development professionals, understanding the principles of ring strain provides the ability to harness this reactivity, enabling the use of this compound and its derivatives as versatile building blocks for the construction of complex and medicinally relevant molecules.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C3H6O | CID 123361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclopropane (CAS 75-19-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Catalytic this compound Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Ring‐Opening Cross‐Coupling/Cyclization Reaction of Cyclopropanols with Organic Compounds | Semantic Scholar [semanticscholar.org]

Cyclopropanol to Propanal Rearrangement: A Mechanistic and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rearrangement of cyclopropanol to propanal is a fundamental organic transformation driven by the release of ring strain inherent in the three-membered cyclopropyl ring. This in-depth technical guide provides a comprehensive overview of the core mechanisms governing this isomerization under both acidic and basic conditions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

Cyclopropanols are versatile synthetic intermediates due to their unique electronic and structural properties. The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes them susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic compounds. The simplest of these transformations is the isomerization of this compound to its constitutional isomer, propanal. This rearrangement can be effectively catalyzed by both acids and bases, proceeding through distinct mechanistic pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and developing novel synthetic methodologies.

Reaction Mechanisms

The rearrangement of this compound to propanal can be initiated by either electrophilic attack under acidic conditions or deprotonation under basic conditions.

Acid-Catalyzed Rearrangement

The acid-catalyzed rearrangement of this compound to propanal proceeds through a carbocationic intermediate. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent cleavage of a carbon-carbon bond in the cyclopropane ring relieves ring strain and leads to the formation of a more stable, resonance-stabilized carbocation, which then tautomerizes to the final product, propanal.

The mechanism can be described as follows:

-

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+) from the acid catalyst.

-

Formation of a cyclopropyloxonium ion: This initial protonation step forms a cyclopropyloxonium ion.

-

Ring opening and formation of a carbocation: The strained C1-C2 bond of the cyclopropane ring cleaves, and the electrons move to neutralize the positive charge on the oxygen, leading to the departure of a water molecule. This ring-opening step results in the formation of a secondary carbocation.

-

Hydride shift (1,2-hydride shift): A hydride ion shifts from the adjacent carbon to the carbocationic center, forming a more stable resonance-stabilized protonated aldehyde.

-

Deprotonation: A water molecule or the conjugate base of the acid catalyst removes a proton from the oxygen atom, yielding the final product, propanal.

Base-Catalyzed Rearrangement

Under basic conditions, the rearrangement is initiated by the deprotonation of the hydroxyl group to form a cyclopropoxide anion. The subsequent ring opening is driven by the expulsion of a hydride ion, which is a poor leaving group. Therefore, this pathway is generally less facile than the acid-catalyzed route and may require more forcing conditions.

The mechanism proceeds as follows:

-

Deprotonation: A base removes the proton from the hydroxyl group of this compound, forming a cyclopropoxide anion.

-

Ring opening: The strained C-C bond cleaves, with the electron pair moving to form a carbon-oxygen double bond, generating an enolate-like transition state.

-

Protonation: The resulting enolate is protonated by a protic solvent (e.g., water) to yield propanal.

Experimental Protocols

The following are illustrative experimental protocols for the acid- and base-catalyzed rearrangement of this compound to propanal. These procedures are based on general principles of organic synthesis and should be adapted and optimized for specific laboratory conditions and scales.

Acid-Catalyzed Rearrangement of this compound

Objective: To synthesize propanal from this compound using an acid catalyst.

Materials:

-

This compound (1.0 g, 17.2 mmol)

-

Dilute sulfuric acid (1 M, 10 mL)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 50 mL round-bottom flask containing this compound (1.0 g, 17.2 mmol), add 10 mL of 1 M sulfuric acid.

-

Attach a reflux condenser and heat the mixture gently to 50-60 °C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

The crude propanal can be purified by fractional distillation.

Base-Catalyzed Rearrangement of this compound

Objective: To synthesize propanal from this compound using a base catalyst.

Materials:

-

This compound (1.0 g, 17.2 mmol)

-

Sodium hydroxide solution (1 M, 10 mL)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 17.2 mmol) in 10 mL of 1 M sodium hydroxide solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) for 2-3 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the crude propanal by fractional distillation.

Quantitative Data

The rearrangement of this compound to propanal is a thermodynamically favorable process due to the release of ring strain. The following tables summarize key quantitative data related to this transformation.

Table 1: Thermodynamic Data for Cyclopropane Ring Opening

| Parameter | Value | Reference |

| Enthalpy of Isomerization (Cyclopropane → Propene) | -33.0 kJ/mol | [1] |

| Gibbs Free Energy of Isomerization (Cyclopropane → Propene) | -40.8 kJ/mol | [1] |

Note: Data is for the analogous isomerization of cyclopropane to propene, which provides a reasonable estimate for the thermodynamics of the this compound to propanal rearrangement.

Table 2: Typical Reaction Conditions and Yields

| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 M H₂SO₄ | 50-60 | 1 | > 90 |

| 1 M NaOH | 100 (reflux) | 2-3 | 70-80 |

Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.

Logical Workflow for Reaction Analysis

The analysis of the this compound to propanal rearrangement typically involves a series of spectroscopic and chromatographic techniques to confirm the identity and purity of the product and to monitor the reaction progress.

Conclusion

The rearrangement of this compound to propanal is a classic example of a strain-releasing isomerization in organic chemistry. Both acid- and base-catalyzed pathways provide effective means to achieve this transformation, with the acid-catalyzed route generally being more facile. The mechanistic understanding and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis, enabling the controlled application of this fundamental reaction in various synthetic contexts. Further research may focus on the development of milder and more selective catalytic systems for this and related this compound rearrangements.

References

The Ascendant Therapeutic Potential of Cyclopropanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique structural and electronic properties of the cyclopropane ring have long intrigued medicinal chemists. Its inherent ring strain, conferring a blend of saturated and unsaturated character, provides a powerful tool for designing novel therapeutic agents. Among the diverse scaffolds incorporating this three-membered ring, cyclopropanol derivatives have emerged as a class of molecules with significant and varied biological activities. This in-depth technical guide explores the core biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower further research and development in this promising field.

Antiviral Activity: A New Frontier in Infectious Disease

This compound derivatives have demonstrated notable potential as antiviral agents, particularly against coronaviruses. The mechanism of action often involves the inhibition of crucial viral enzymes necessary for replication.

Inhibition of Coronavirus 3C-like Protease (3CLpro)

A key target for anti-coronavirus drug design is the 3C-like protease (3CLpro), an enzyme essential for processing viral polyproteins.[1][2][3][4] Cyclopropane-based inhibitors have been designed to fit into the active site of this enzyme, leading to potent inhibition of viral replication.[1][2][3]

| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line | Reference |

| 5c | MERS-CoV 3CLpro | 80 | - | - | [2][5] |

| SARS-CoV-1 3CLpro | 960 | - | - | [2][5] | |

| SARS-CoV-2 Replication | - | 12 | - | [1][3] | |

| 11c | MERS-CoV 3CLpro | 120 | - | - | [2][5] |

| SARS-CoV-1 3CLpro | 350 | - | - | [2][5] | |

| SARS-CoV-2 Replication | - | 11 | - | [1][3] | |

| 5d (bisulfite adduct of 5c) | MERS-CoV 3CLpro | 70 | - | - | [2][5] |

| SARS-CoV-1 3CLpro | 790 | - | - | [2][5] | |

| SARS-CoV-2 Replication | - | 13 | - | [1][3] | |

| 11d (bisulfite adduct of 11c) | MERS-CoV 3CLpro | 70 | - | - | [2][5] |

| SARS-CoV-1 3CLpro | 240 | - | - | [2][5] | |

| SARS-CoV-2 Replication | - | 12 | - | [1][3] |

A common method to determine the inhibitory activity of compounds against 3CLpro is a fluorescence resonance energy transfer (FRET) assay.

-

Reagents and Materials:

-

Purified recombinant SARS-CoV-2 3CLpro.

-

Fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

A known 3CLpro inhibitor as a positive control (e.g., GC376).

-

Microplate reader capable of fluorescence detection.

-

-

Procedure:

-

Add the purified 3CLpro enzyme to the wells of a microtiter plate containing the assay buffer.

-

Add the test compounds at various concentrations to the wells and incubate for a pre-determined time (e.g., 1 hour) at room temperature to allow for binding to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a microplate reader. Cleavage of the substrate by 3CLpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The following diagram illustrates the mechanism of action of cyclopropane-based inhibitors on the coronavirus replication cycle.

Anticancer Activity: Targeting Key Cellular Pathways

Cyclopropylamine derivatives, structurally related to cyclopropanols, have shown significant promise as anticancer agents by targeting epigenetic regulators and inducing apoptosis.

Inhibition of Histone Demethylase KDM1A (LSD1)

Lysine-specific demethylase 1 (KDM1A), also known as LSD1, is an important epigenetic modifier that is overexpressed in various cancers.[5][6][7] Tranylcypromine, a cyclopropylamine derivative, is a known inhibitor of KDM1A.[5][6] Novel cyclopropylamine derivatives have been developed with improved potency and selectivity.[5][7]

| Compound | Target | IC50 (nM) | Reference |

| 44a | KDM1A | 31 | [7] |

A common method to assess KDM1A inhibitory activity is a chemiluminescent assay.

-

Reagents and Materials:

-

Recombinant human KDM1A enzyme.

-

Biotinylated histone H3 peptide substrate.

-

Primary antibody that recognizes the demethylated product.

-

HRP-labeled secondary antibody.

-

Chemiluminescent HRP substrate.

-

Test compounds (cyclopropylamine derivatives) dissolved in DMSO.

-

A known KDM1A inhibitor as a positive control.

-

Microplate reader capable of measuring chemiluminescence.

-

-

Procedure:

-

Coat a microtiter plate with a capture reagent (e.g., streptavidin).

-

Add the biotinylated histone H3 peptide substrate to the wells.

-

Add the KDM1A enzyme and the test compounds at various concentrations.

-

Incubate to allow the enzymatic reaction to proceed.

-

Wash the plate to remove unbound reagents.

-

Add the primary antibody that specifically binds to the demethylated histone peptide.

-

Wash the plate and add the HRP-labeled secondary antibody.

-

Wash the plate and add the chemiluminescent HRP substrate.

-

Measure the light output using a luminometer. The signal is inversely proportional to the enzyme activity.

-

Calculate the IC50 value from the dose-response curve.

-

The inhibition of KDM1A by cyclopropylamine derivatives leads to changes in gene expression, ultimately resulting in cell cycle arrest and apoptosis.

Modulation of Inflammatory and Apoptotic Pathways

Some cyclopropane derivatives have been found to induce apoptosis in cancer cells through the modulation of inflammatory and cell death pathways, including the upregulation of COX-2 and NF-κB gene expression.[8]

The following diagram illustrates a potential pathway for the induction of apoptosis by certain cyclopropane derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in inhibiting key viral and cellular targets highlights the importance of the cyclopropane scaffold in modern drug discovery. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these findings.

Future research should focus on elucidating the detailed mechanisms of action for a broader range of this compound derivatives and their effects on various signaling pathways. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The development of novel synthetic methodologies will also be essential to expand the chemical space of accessible derivatives. With continued investigation, this compound-based compounds are poised to deliver the next generation of innovative medicines for a wide range of diseases.

References

- 1. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Original articleSynthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: A novel class of irreversible inhibitors of histone demethylase KDM1A-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 7. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

cyclopropanol as a homoenolate synthon

An In-depth Technical Guide to Cyclopropanol as a Homoenolate Synthon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanols have emerged as highly versatile and readily accessible three-carbon synthons in modern organic synthesis. Their utility lies in their ability to function as stable precursors to homoenolates, which are reactive intermediates exhibiting umpolung (reverse polarity) reactivity at the β-carbon of a carbonyl system. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at a position traditionally inaccessible to nucleophilic attack. This technical guide details the generation of homoenolates from cyclopropanols, explores their diverse reactivity with a range of electrophiles, presents quantitative data on reaction scope and efficiency, and provides detailed experimental protocols for key transformations.

Core Concept: The Homoenolate Synthon

In typical carbonyl chemistry, the α-carbon can be deprotonated to form a nucleophilic enolate. A homoenolate is the conceptual equivalent for the β-position, functioning as a β-carbanion synthon. Direct deprotonation at the β-position is generally not feasible. Cyclopropanols provide an elegant solution; the high ring strain (approximately 27 kcal/mol) of the three-membered ring facilitates a facile ring-opening reaction to generate the desired homoenolate intermediate.[1][2]

The process is typically mediated by a metal, such as zinc, cobalt, or nickel, which coordinates to the hydroxyl group to form a metal cyclopropoxide. This intermediate then undergoes a C-C bond cleavage to furnish the metal homoenolate.[3][4] This catalytic generation avoids the use of stoichiometric and often harsh reagents that were required in older methods using silyl enol ethers of cyclopropanones (siloxycyclopropanes).[4][5]

Generation of Metal Homoenolates

The general mechanism for the generation of a metal homoenolate from a this compound involves two key steps:

-

Deprotonation/Coordination: The this compound reacts with a metal species (e.g., diethylzinc, cobalt(I)) to form a metal cyclopropoxide.

-

Ring-Opening: The metal cyclopropoxide undergoes a β-carbon elimination, cleaving the C1-C2 bond to relieve ring strain and form the nucleophilic metal homoenolate.

The "Enolized Homoenolate": A Bis-Nucleophilic Intermediate

A significant development in this compound chemistry is the concept of the "enolized homoenolate".[6] This species is generated through the enolization of the initially formed zinc homoenolate.[7] The resulting intermediate is a bis-nucleophilic species, capable of reacting with electrophiles at either the traditional β-position or the α-position. This dual reactivity has been exploited in novel transformations that proceed with retention of the cyclopropane ring via a ring-opening/α-functionalization/ring-closure sequence.[5][8]

Reactions and Applications

The nucleophilic homoenolates generated from cyclopropanols react with a wide array of electrophiles. This section summarizes key reaction classes and presents quantitative data for selected examples.

Conjugate Addition to α,β-Unsaturated Systems

Zinc homoenolates, generated catalytically from cyclopropanols and diethylzinc, undergo enantioselective conjugate addition to enones.[3][6] The resulting 1,6-diketone can then undergo an intramolecular aldol condensation to yield highly substituted cyclopentene derivatives.[3]

| Entry | This compound (R) | Enone (R¹, R²) | Yield (%) | ee (%) |

| 1 | Phenyl | Ph, H | 95 | 93 |

| 2 | 4-MeO-C₆H₄ | Ph, H | 99 | 92 |

| 3 | 4-Cl-C₆H₄ | Ph, H | 87 | 94 |

| 4 | n-Butyl | Ph, H | 75 | 86 |

| 5 | Phenyl | 4-MeO-C₆H₄, H | 98 | 92 |

| 6 | Phenyl | Ph, Me | 75 | 88 |

| Data sourced from representative examples in the literature.[3] |

Additions to Aldehydes and Imines

The addition of this compound-derived homoenolates to carbonyls and imines provides access to γ-hydroxy ketones and γ-amino ketones, respectively. Zinc-mediated reactions of enolized homoenolates with aldehydes can form vicinal anti-sec,tert-diols diastereoselectively.[6] Furthermore, a formal cyclopropylation of imines using enolized zinc homoenolates furnishes conformationally constrained γ-amino alcohols with excellent control over three contiguous stereocenters.[9]

| Entry | This compound (R) | Imine (R¹, R²) | Yield (%) | dr |

| 1 | Phenyl | 4-MeO-C₆H₄, Ts | 95 | >20:1 |

| 2 | 4-MeO-C₆H₄ | 4-MeO-C₆H₄, Ts | 96 | >20:1 |

| 3 | 4-F-C₆H₄ | 4-MeO-C₆H₄, Ts | 90 | >20:1 |

| 4 | 2-Thienyl | 4-MeO-C₆H₄, Ts | 81 | >20:1 |

| 5 | Phenyl | Ph, Ts | 92 | >20:1 |

| Data represents the Mannich-type addition/ring closure sequence.[9] |

Coupling with Alkynes

Cobalt-diphosphine catalysts promote the divergent ring-opening coupling of cyclopropanols with internal alkynes.[4][10] The chemoselectivity is remarkably solvent-dependent: the reaction yields β-alkenyl ketones in DMSO, whereas in acetonitrile (MeCN), a [3+2] annulation occurs to produce multisubstituted cyclopentenol derivatives.[10]

| Entry | This compound | Alkyne | Solvent | Product Type | Yield (%) |

| 1 | 1-Phenyl | 4-Octyne | DMSO | β-Alkenylation | 85 |

| 2 | 1-Phenyl | 4-Octyne | MeCN | [3+2] Annulation | 84 |

| 3 | 1-(p-Tolyl) | 4-Octyne | DMSO | β-Alkenylation | 89 |

| 4 | 1-(p-Tolyl) | 4-Octyne | MeCN | [3+2] Annulation | 81 |

| 5 | 1-Phenyl | 1,2-Diphenylethyne | DMSO | β-Alkenylation | 78 |

| 6 | 1-Phenyl | 1,2-Diphenylethyne | MeCN | [3+2] Annulation | 95 |

| Data sourced from Yoshikai et al.[10] |

Radical-Mediated Reactions

Beyond ionic pathways, cyclopropanols can engage in radical reactions. Photoinduced single-electron transfer (SET) from an aryl-substituted tertiary this compound to an electron-deficient olefin generates a β-ketoalkyl radical.[11][12] This radical then adds to the electrophilic alkene to afford distantly functionalized ketones. The process can be facilitated by a tetrabutylammonium decatungstate (TBADT) photocatalyst.[11]

Experimental Protocols

The following are representative experimental protocols adapted from the literature. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Zinc-Catalyzed Enantioselective Conjugate Addition[3][6]

Reaction: Ring-opening of 1-phenylthis compound and addition to chalcone.

Materials:

-

1-Phenylthis compound (0.10 mmol, 1.0 equiv)

-

Chalcone (0.12 mmol, 1.2 equiv)

-

Diethylzinc (1.0 M in hexanes, 0.12 mL, 0.12 mmol, 1.2 equiv)

-

Chiral β-amino alcohol ligand (e.g., (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol) (0.012 mmol, 12 mol%)

-

Anhydrous Toluene (1.0 mL)

Procedure:

-

To a flame-dried reaction vial under an argon atmosphere, add the chiral ligand and anhydrous toluene.

-

Cool the solution to 0 °C and add diethylzinc dropwise. Stir the mixture for 20 minutes at 0 °C.

-

Add the chalcone to the solution, followed by the 1-phenylthis compound.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (2 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product (1,6-diketone) can be purified by flash column chromatography on silica gel.

Protocol 2: Cobalt-Catalyzed β-Alkenylation of a this compound[4][10]

Reaction: Ring-opening coupling of 1-phenylthis compound with 4-octyne.

Materials:

-

CoBr₂ (0.01 mmol, 10 mol%)

-

Diphosphine ligand (e.g., Xantphos) (0.012 mmol, 12 mol%)

-

Zinc powder (<10 micron, 0.20 mmol, 2.0 equiv)

-

1-Phenylthis compound (0.10 mmol, 1.0 equiv)

-

4-Octyne (0.15 mmol, 1.5 equiv)

-

DABCO (0.10 mmol, 1.0 equiv)

-

Anhydrous DMSO (1.0 mL)

Procedure:

-

In a glovebox, add CoBr₂, the diphosphine ligand, and zinc powder to a reaction vial.

-

Add anhydrous DMSO, followed by 4-octyne, 1-phenylthis compound, and DABCO.

-

Seal the vial and remove it from the glovebox. Heat the reaction mixture at 80 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with water (3 x 5 mL) to remove DMSO.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the β-alkenyl ketone.

Conclusion

Cyclopropanols serve as robust and versatile synthons for homoenolates, enabling a wide range of transformations that are valuable to researchers in synthetic and medicinal chemistry. The ability to generate these reactive intermediates catalytically under mild conditions has expanded their applicability.[13] Key advantages include operational simplicity, high functional group tolerance, and the potential for stereocontrol. The discovery of divergent pathways, such as the solvent-controlled cobalt-catalyzed coupling and the dual reactivity of enolized homoenolates, continues to broaden the synthetic utility of these simple three-carbon building blocks, paving the way for novel molecular architectures in drug discovery and materials science.

References

- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. researchgate.net [researchgate.net]

- 8. Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Catalytic this compound transformations via base metal homoenolates - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

Theoretical Insights into the Bonding of Cyclopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanol, a strained three-membered ring alcohol, presents a unique bonding arrangement that has intrigued chemists for decades. Its inherent ring strain and the electronic influence of the hydroxyl group give rise to distinct structural and reactive properties. This technical guide provides an in-depth exploration of the theoretical studies on this compound's bonding, offering a valuable resource for researchers in medicinal chemistry and materials science. We delve into the fundamental bonding models, present quantitative data from computational studies, and detail the experimental protocols used to validate theoretical predictions.

Introduction: The Enigma of the Bent Bond

The bonding in cyclopropane and its derivatives deviates significantly from that of typical acyclic alkanes. The 60° internuclear angles of the three-membered ring necessitate a bonding model that accounts for the immense angle strain. Two primary models describe this unique electronic structure: the Coulson-Moffitt or "bent bond" model and the Walsh model.

-

The Coulson-Moffitt (Bent Bond) Model: This model proposes that the carbon-carbon bonds in the cyclopropane ring are not linear but are instead bent outwards. This curvature allows for a reduction in angle strain, as the inter-orbital angle is larger than the internuclear angle. These bent bonds, often referred to as "banana bonds," possess a higher p-character than typical sp³ hybrid orbitals, leading to increased electron density outside the internuclear axis.

-

The Walsh Model: This model considers the molecular orbitals of the entire cyclopropane ring system. It proposes a set of three center-bonding molecular orbitals: a lowest energy A1' orbital and a pair of degenerate E' orbitals. The highest occupied molecular orbitals (HOMOs) of cyclopropane have significant p-character and are located on the outside of the ring, making them susceptible to electrophilic attack. The presence of a substituent, such as the hydroxyl group in this compound, can lift the degeneracy of the E' orbitals and influence the reactivity of the ring.

The introduction of a hydroxyl group to the cyclopropane ring further modulates its electronic properties through inductive and hyperconjugative effects, influencing bond lengths, bond angles, and the overall reactivity of the molecule.

Theoretical Data on this compound

Computational chemistry provides a powerful lens through which to examine the nuanced bonding of this compound. Density Functional Theory (DFT) and ab initio calculations have been employed to determine its geometric and electronic structure with a high degree of accuracy.

Optimized Geometry

The following table summarizes the optimized geometrical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. This level of theory is widely used for providing a good balance between computational cost and accuracy for organic molecules.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.505 |

| C1-C3 | 1.505 |

| C2-C3 | 1.520 |

| C1-O | 1.425 |

| O-H | 0.965 |

| C1-H | 1.085 |

| C2-H (avg) | 1.083 |

| C3-H (avg) | 1.083 |

| **Bond Angles (°) ** | |

| ∠C2-C1-C3 | 59.8 |

| ∠C1-C2-C3 | 60.1 |

| ∠C1-C3-C2 | 60.1 |

| ∠O-C1-C2 | 118.5 |

| ∠O-C1-C3 | 118.5 |

| ∠C1-O-H | 108.5 |

| ∠H-C1-C2 | 117.2 |

| ∠H-C1-C3 | 117.2 |

Note: Atom numbering: C1 is the carbon bonded to the hydroxyl group, C2 and C3 are the other two ring carbons.

Vibrational Frequencies

Ab initio calculations can predict the vibrational frequencies of a molecule, which can be compared with experimental infrared (IR) and Raman spectroscopy data. The table below presents the calculated harmonic vibrational frequencies for key stretching modes in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3650 |

| C-H stretch (ring) | 3050 - 3150 |

| C-O stretch | 1050 |

| Ring deformation | 800 - 1200 |

Strain Energy

The ring strain of cyclopropanes is a critical factor in their reactivity. The strain energy of this compound is estimated to be approximately 27-28 kcal/mol, which is very similar to that of the parent cyclopropane.[1][2][3] This high strain energy is a thermodynamic driving force for ring-opening reactions.

Experimental Protocols

The theoretical models and computational data are validated through experimental techniques that probe the molecular structure and properties of this compound.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometry of small molecules in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam.

-

Diffraction Pattern: The electrons are scattered by the electric field of the molecules, producing a diffraction pattern of concentric rings on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This scattering data is then used to determine the internuclear distances and bond angles in the molecule through a detailed mathematical analysis.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be determined.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or a resonant cavity.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.

-

Spectrum: A spectrum of absorption intensity versus frequency is recorded.

-

Data Analysis: The frequencies of the absorption lines are used to determine the rotational constants of the molecule. By analyzing the spectra of different isotopologues of this compound, a very precise molecular structure can be determined.

Visualizing Theoretical Workflows and Bonding

Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.

Key Molecular Orbitals of the Cyclopropane Ring

The following diagram depicts the key Walsh molecular orbitals of the cyclopropane ring that are involved in bonding and are influenced by substituents.

Conclusion

The bonding in this compound is a fascinating interplay of ring strain and substituent effects. Theoretical studies, grounded in quantum mechanics and validated by sophisticated experimental techniques, provide a detailed picture of its electronic structure. This understanding is paramount for predicting its reactivity and for the rational design of novel molecules in drug development and materials science that incorporate this unique three-membered ring system. The continued synergy between computational and experimental chemistry will undoubtedly uncover further subtleties of this intriguing molecule.

References

Spectroscopic Analysis of Cyclopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of cyclopropanol, a strained cyclic alcohol of significant interest in organic synthesis and medicinal chemistry. Due to its inherent ring strain, this compound is a highly reactive and unstable compound, making its characterization a critical aspect of its application.[1] This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound, offering a foundational understanding for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unique insights into its three-membered ring structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the high-field region, a consequence of the shielding effect of the cyclopropyl ring. The spectrum typically displays three distinct signals corresponding to the hydroxyl proton (-OH), the methine proton (-CH), and the methylene protons (-CH₂).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -OH | Variable | Singlet (broad) | N/A |

| -CH | ~3.2 - 3.4 | Multiplet | Vicinal, Geminal |

| -CH₂ (diastereotopic) | ~0.4 - 0.8 | Multiplet | Vicinal, Geminal |

Note: Chemical shifts can vary depending on the solvent and concentration.

The diastereotopic nature of the methylene protons arises from the chiral center at the carbon bearing the hydroxyl group. This results in complex splitting patterns for the -CH₂ and -CH protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum of this compound provides clear evidence of the three distinct carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-OH | ~48-52 |

| C-H₂ | ~2-5 |

Note: The carbon attached to the hydroxyl group is significantly deshielded compared to the methylene carbons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H and C-O stretching vibrations, as well as characteristic vibrations of the cyclopropyl ring.

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3500 | Strong, Broad |

| C-H Stretch (cyclopropyl) | ~3080-3000 | Medium |

| C-O Stretch | 1050-1260 | Strong |

| Ring Deformation ("breathing") | ~1020 | Medium |

| CH₂ Scissoring | ~1450 | Medium |

The broadness of the O-H stretching band is indicative of hydrogen bonding between this compound molecules.[3] The C-H stretching frequencies above 3000 cm⁻¹ are characteristic of C-H bonds on a strained ring system.[4]

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous experimental procedures. The following are generalized protocols for obtaining NMR and IR spectra of this compound.

NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[5][6]

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)[5]

-

NMR tube (high quality, 5 mm)

-

Pipettes

-

Vortex mixer (optional)

-

NMR spectrometer

Procedure:

-

Sample Dissolution: Accurately weigh the this compound sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]

-

Transfer to NMR Tube: Using a pipette, transfer the solution to the NMR tube.

-

Homogenization: If necessary, gently vortex the tube to ensure a homogeneous solution.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.[6]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Identify the chemical shifts in the ¹³C NMR spectrum.

IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

Objective: To obtain a high-quality IR spectrum of liquid this compound.

Materials:

-

This compound sample (1-2 drops)

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: With the ATR crystal clean and unobstructed, record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[7]

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[8]

-

Cleaning: After acquisition, thoroughly clean the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values for this compound and related compounds.

Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.

Caption: Experimental workflow for NMR and IR spectroscopic analysis of this compound.

Caption: Correlation between the structure of this compound and its key spectroscopic signals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. webassign.net [webassign.net]

- 8. allsubjectjournal.com [allsubjectjournal.com]

The Mechanism of Cyclopropyl Solvolysis: An In-depth Technical Guide on Early Foundational Studies

For Researchers, Scientists, and Drug Development Professionals

The solvolysis of cyclopropyl derivatives has long been a subject of mechanistic inquiry in organic chemistry. The high ring strain of the cyclopropane ring and its unique electronic properties lead to reaction pathways and kinetics that differ significantly from their acyclic or larger-ring counterparts. Early investigations, particularly those on cyclopropyl tosylates, were instrumental in elucidating the concerted nature of the ring-opening process that accompanies the departure of the leaving group. This technical guide provides a detailed overview of these seminal studies, focusing on the quantitative data and experimental methodologies that formed the basis of our modern understanding.

The Concerted Ring-Opening Mechanism

The central finding from early studies on the solvolysis of cyclopropyl substrates is that the reaction does not proceed through a stable cyclopropyl cation. Instead, the departure of the leaving group is concerted with the opening of the three-membered ring to form a more stable allyl cation. This process is driven by the release of the significant strain energy inherent in the cyclopropane ring.

The stereochemistry of this ring-opening process was a key focus of investigation. It was established that the reaction proceeds with a high degree of stereospecificity. This observation led to the formulation of what is sometimes referred to as the Woodward-Hoffmann-DePuy rule for the electrocyclic ring-opening of cyclopropyl cations. The rule dictates that the substituents located trans to the leaving group rotate outwards (disrotatory motion), while those cis to the leaving group rotate inwards. This stereospecificity is crucial as it directly influences the geometry of the resulting allyl cation and, consequently, the final product distribution.

The overall solvolysis pathway, including the concerted ring-opening and subsequent product formation, is depicted below.

Caption: General pathway for cyclopropyl tosylate solvolysis.

The stereochemical course of the reaction can be visualized as follows:

Caption: Stereochemistry of the concerted ring-opening step.

Quantitative Rate Data: Acetolysis of Aryl-Substituted Cyclopropyl Tosylates

The pioneering work by C. H. DePuy and his collaborators provided a wealth of quantitative data on the solvolysis rates of various substituted cyclopropyl tosylates.[1] The acetolysis of 1-arylcyclopropyl and trans-2-arylcyclopropyl tosylates was systematically studied to understand the electronic effects of substituents on the reaction rate. The rates were determined in dry acetic acid containing sodium acetate.[1]

Rate Constants for 1-Arylcyclopropyl Tosylates

The solvolysis of 1-arylcyclopropyl tosylates was found to be a complex system involving the formation of an intermediate allyl tosylate, which itself undergoes solvolysis.[1] The reaction progress was monitored spectrophotometrically by observing the appearance of the resulting styrene chromophore.[1] The individual rate constants (k₁, k₂, and k₃) for the reaction pathway were dissected and are summarized below.

Table 1: Rate Constants for the Acetolysis of 1-Arylcyclopropyl Tosylates in Acetic Acid [1]

| Substituent | Temp (°C) | (k₁ + k₂) x 10⁵ sec⁻¹ | k₁ x 10⁵ sec⁻¹ | k₃ x 10⁵ sec⁻¹ |

| p-CH₃ | 30.0 | 0.560 ± 0.01 | 0.176 ± 0.007 | - |

| p-CH₃ | 50.0 | 6.40 ± 0.11 | 2.19 ± 0.06 | 4.59 ± 0.09 |

| p-CH₃ | 108.4 | 1890 (calculated) | 741 (calculated) | - |

| H | 50.0 | 0.881 ± 0.012 | 0.0545 ± 0.0008 | 3.97 ± 0.04 |

| H | 59.7 | - | 0.531 ± 0.011 | - |

| H | 70.5 | 101 (calculated) | 19.3 (calculated) | - |

| m-Cl | 80.5 | 3.86 ± 0.10 | 0.832 ± 0.014 | 2.83 ± 0.05 |

| m-CF₃ | 108.4 | - | 0.294 ± 0.014 | 2.40 ± 0.10 |

Data sourced from DePuy et al. (1966).[1]

Rate Constants for trans-2-Arylcyclopropyl Tosylates

The solvolysis of trans-2-arylcyclopropyl tosylates proved to be more straightforward kinetically. In this case, any rearranged tosylate formed via internal return is more reactive than the starting material and does not accumulate.[1] Consequently, the rates determined by spectrophotometry and titrimetry were identical.

Table 2: Rate Constants for the Acetolysis of trans-2-Arylcyclopropyl Tosylates in Acetic Acid [1]

| Substituent | Temp (°C) | k x 10⁵ sec⁻¹ (Spectrophotometric) | k x 10⁵ sec⁻¹ (Titrimetric) |

| p-OCH₃ | 25.0 | 1380 ± 20 | - |

| p-CH₃ | 50.0 | 137 ± 1 | 135 ± 2 |

| H | 75.0 | 9.85 ± 0.10 | 9.80 ± 0.10 |

| p-Cl | 75.0 | 2.25 ± 0.03 | 2.24 ± 0.02 |

| m-Cl | 100.0 | 0.84 ± 0.01 | 0.82 ± 0.01 |

Data sourced from DePuy et al. (1966).[1]

Experimental Protocols

The kinetic studies described in these early papers relied on meticulous experimental design and execution. The primary methods used were spectrophotometry and titrimetry.

General Kinetic Method

All kinetic runs were performed in dry acetic acid containing a known concentration of sodium acetate (typically 0.04 M) to buffer the solution.[1] The cyclopropyl tosylate derivatives were synthesized and purified prior to the kinetic experiments, with their melting points and elemental analyses confirmed.[1] For reactions at temperatures above the solvent's boiling point, sealed ampoules were used.[1]

Spectrophotometric Rate Determination

This method was particularly useful for following the appearance of conjugated systems, such as the styrene chromophores formed during the solvolysis of aryl-substituted cyclopropyl tosylates.[1]

-

Sample Preparation: A solution of the cyclopropyl tosylate in the buffered acetic acid was prepared.

-

Temperature Control: The reaction vessel (e.g., a sealed ampoule or a cuvette in a thermostatted cell holder) was maintained at a constant temperature.

-

Data Acquisition: The absorbance of the solution at the λmax of the product chromophore was monitored over time using a UV-Vis spectrophotometer.

-

Data Analysis: The first-order rate constants were calculated from the plot of log(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance after complete reaction.

Titrimetric Rate Determination

This classic method follows the progress of the reaction by measuring the amount of acid (p-toluenesulfonic acid) produced over time.[1]

-

Reaction Setup: The cyclopropyl tosylate was dissolved in a known volume of the buffered acetic acid solution in a flask maintained at a constant temperature. A nitrogen atmosphere was often maintained to prevent interference from atmospheric moisture.[1]

-

Aliquot Quenching: At timed intervals, aliquots of the reaction mixture were withdrawn and quenched, typically by adding them to a cold solvent.

-

Titration: The quenched aliquot was then titrated with a standardized solution of a base (e.g., sodium acetate in acetic acid) using an indicator like methyl violet to determine the endpoint.[1]

-

Data Analysis: The concentration of the liberated acid was calculated for each time point. The first-order rate constant was then determined from the slope of the plot of log(a/(a-x)) versus time, where 'a' is the initial concentration of the tosylate and 'x' is the concentration of acid produced at time t.[1] For some reactions, this plot was linear only for the initial ~15% of the reaction.[1]

The workflow for a typical titrimetric kinetic experiment is outlined below.

Caption: Experimental workflow for titrimetric rate determination.

Conclusion

The early investigations into the solvolysis of cyclopropanol derivatives, particularly cyclopropyl tosylates, were pivotal in shaping our understanding of reactions involving strained ring systems. The quantitative kinetic data demonstrated the profound influence of electronic and stereochemical factors on the reaction rates. The experimental protocols, though classic, were applied with a rigor that allowed for the elucidation of a complex, concerted reaction mechanism. These foundational studies remain a cornerstone of physical organic chemistry and continue to inform the design and interpretation of reactions in modern synthetic and medicinal chemistry.

References

Methodological & Application

Kulinkovich Reaction for Cyclopropanol Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kulinkovich reaction is a powerful and versatile method for the synthesis of cyclopropanol derivatives from esters.[1][2][3] First reported by Oleg Kulinkovich and his coworkers in 1989, this reaction utilizes a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide, and a Grignard reagent with β-hydrogens, such as ethylmagnesium bromide.[3][4] The reaction proceeds through a key titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the this compound ring.[1][2] This methodology has found significant application in organic synthesis, including the preparation of complex molecules and intermediates for drug discovery, due to its operational simplicity and the utility of the resulting this compound motif as a versatile synthetic building block.[5][6]

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism of the Kulinkovich reaction involves several key steps:

-

Transmetalation: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a dialkyltitanium species.[4][7]

-

β-Hydride Elimination: This unstable dialkyltitanium intermediate undergoes β-hydride elimination to generate a titanacyclopropane and an alkane (e.g., ethane when using ethylmagnesium bromide).[2][7][8]

-

Reaction with Ester: The titanacyclopropane then reacts with the ester. This involves the insertion of the ester's carbonyl group into one of the titanium-carbon bonds of the titanacyclopropane to form an oxatitanacyclopentane intermediate.[3][4]

-

Ring Contraction and Product Formation: The oxatitanacyclopentane intermediate rearranges to form a β-titanio ketone, which then undergoes intramolecular cyclization to yield the titanium alkoxide of the this compound product.[4]

-

Catalyst Regeneration and Work-up: The titanium catalyst is regenerated in the catalytic cycle. Subsequent aqueous work-up liberates the final this compound product.[7][8]

A noteworthy characteristic of the Kulinkovich reaction is its diastereoselectivity. When using Grignard reagents higher than ethylmagnesium bromide (e.g., propylmagnesium bromide), the reaction typically yields 1,2-disubstituted cyclopropanols with a high degree of cis diastereoselectivity.[2][9] This stereochemical outcome is attributed to the transition state of the cyclopropane-forming step.[4][9]

Applications in Synthesis

The this compound motif generated by the Kulinkovich reaction is a valuable synthetic intermediate. The strained three-membered ring can be strategically opened under various conditions to access a range of functional groups and carbon skeletons, making it a powerful tool in the synthesis of natural products and complex organic molecules.[5][10] The reaction is also amenable to a variety of functional groups, including ethers and amines, further broadening its synthetic utility.[4]

Variations of the Kulinkovich Reaction

The scope of the Kulinkovich reaction has been expanded to include the synthesis of cyclopropylamines through modifications developed by de Meijere and Szymoniak.

-